4-Isopropyl-2-methyl-6-(piperazin-1-yl)pyrimidine
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Overview
Description
4-Isopropyl-2-methyl-6-(piperazin-1-yl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with isopropyl, methyl, and piperazine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isopropyl-2-methyl-6-(piperazin-1-yl)pyrimidine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-thiouracil with substituted benzyl derivatives to afford S-benzylated products, followed by further functionalization . Another approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Isopropyl-2-methyl-6-(piperazin-1-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the pyrimidine ring.
Scientific Research Applications
4-Isopropyl-2-methyl-6-(piperazin-1-yl)pyrimidine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and as a potential ligand for receptor studies.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Isopropyl-2-methyl-6-(piperazin-1-yl)pyrimidine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrimidine derivatives such as:
- 2-Isopropyl-4-methyl-6-(piperazin-1-yl)pyrimidine
- 2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide
Uniqueness
What sets 4-Isopropyl-2-methyl-6-(piperazin-1-yl)pyrimidine apart is its unique combination of substituents, which confer specific chemical and biological properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry where its unique structure can be exploited for drug design .
Properties
Molecular Formula |
C12H20N4 |
---|---|
Molecular Weight |
220.31 g/mol |
IUPAC Name |
2-methyl-4-piperazin-1-yl-6-propan-2-ylpyrimidine |
InChI |
InChI=1S/C12H20N4/c1-9(2)11-8-12(15-10(3)14-11)16-6-4-13-5-7-16/h8-9,13H,4-7H2,1-3H3 |
InChI Key |
ZLZKRURUIWOYCF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCNCC2)C(C)C |
Origin of Product |
United States |
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